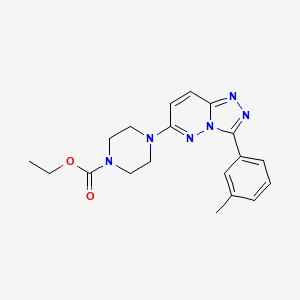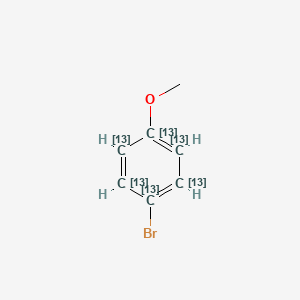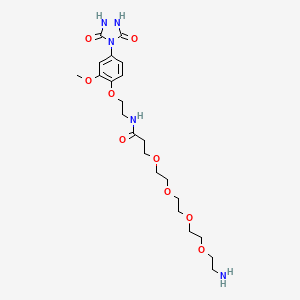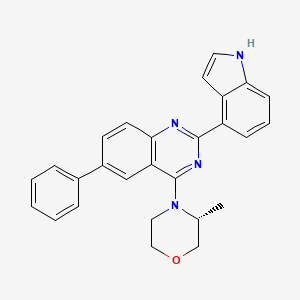
1|A-Hydroxyeuscaphic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1|A-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its potential medicinal properties, including anti-inflammatory, anti-tumor, and hepatoprotective activities .
Métodos De Preparación
Análisis De Reacciones Químicas
1|A-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1|A-Hydroxyeuscaphic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
1|A-Hydroxyeuscaphic acid exerts its effects through various molecular targets and pathways. It has significant hepatoprotective activity by lowering the leakage of intracellular enzymes, reducing the oxidation of proteins, and decreasing the incidence of apoptosis . The compound interacts with specific cellular pathways to exert its anti-inflammatory and anti-tumor effects .
Comparación Con Compuestos Similares
1|A-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Ursolic acid: Known for its anti-inflammatory and anti-tumor properties.
Oleanolic acid: Exhibits hepatoprotective and anti-inflammatory activities.
Betulinic acid: Studied for its anti-cancer and anti-HIV properties.
These compounds share similar triterpenoid structures but differ in their specific biological activities and applications .
Propiedades
Fórmula molecular |
C31H50O6 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,8a,9,9,12a-octamethyl-3,4,5,6,6a,7,8,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C31H50O6/c1-17-11-12-31(24(35)36)16-14-26(4)18(21(31)30(17,8)37)9-10-19-27(26,5)13-15-28(6)25(2,3)22(33)20(32)23(34)29(19,28)7/h9,17,19-23,32-34,37H,10-16H2,1-8H3,(H,35,36)/t17-,19+,20+,21-,22-,23-,26-,27-,28+,29+,30-,31+/m1/s1 |
Clave InChI |
BHHLTQUZMUJRHW-SLFRFCISSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@]5([C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5(C4(C(C(C(C5(C)C)O)O)O)C)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)









